molecular formula C23H26O2S B14702873 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester CAS No. 26003-02-1

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester

Cat. No.: B14702873
CAS No.: 26003-02-1
M. Wt: 366.5 g/mol
InChI Key: XQDKOBSVNLYHHA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclopropane ring substituted with dimethyl and methylpropenyl groups, and an ester linkage to a phenylthio-substituted benzyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with m-(phenylthio)benzyl alcohol under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable alkane.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and ester linkage play crucial roles in its binding affinity and reactivity. The phenylthio group may also contribute to its biological activity by interacting with specific protein sites.

Comparison with Similar Compounds

Similar Compounds

    Phenothrin: Another ester of cyclopropanecarboxylic acid with insecticidal properties.

    Ethyl chrysanthemate: An ester with similar structural features but different functional groups.

    Jasmolin I and II: Compounds with similar cyclopropane rings but different ester linkages.

Uniqueness

2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylthio substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

26003-02-1

Molecular Formula

C23H26O2S

Molecular Weight

366.5 g/mol

IUPAC Name

(3-phenylsulfanylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H26O2S/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3

InChI Key

XQDKOBSVNLYHHA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)SC3=CC=CC=C3)C

Origin of Product

United States

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